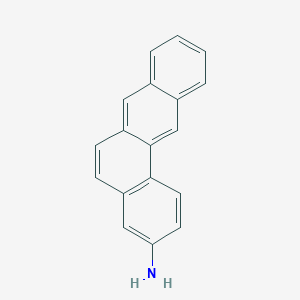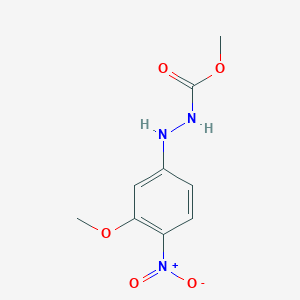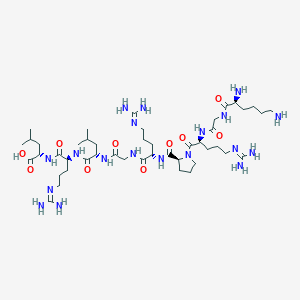
L-Lysylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Lysylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine is a complex peptide compound It is characterized by the presence of multiple diaminomethylidene groups and a sequence of amino acids including lysine, glycine, ornithine, proline, and leucine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The diaminomethylidene groups are introduced through specific reagents and reaction conditions that ensure selective modification of the ornithine residues.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale SPPS, utilizing automated peptide synthesizers to achieve high yields and purity. The process would include rigorous purification steps, such as high-performance liquid chromatography (HPLC), to isolate the desired peptide from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
L-Lysylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if present, or reduce other functional groups within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through selective reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and various amino acid derivatives for substitution reactions. The conditions for these reactions are typically mild to preserve the integrity of the peptide structure.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of disulfide-linked peptides, while substitution reactions can yield peptides with altered amino acid sequences.
Aplicaciones Científicas De Investigación
L-Lysylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: The compound can be utilized in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications include the development of peptide-based drugs and diagnostic agents.
Industry: It may be used in the production of specialized biomaterials and as a component in biochemical assays.
Mecanismo De Acción
The mechanism of action of L-Lysylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The diaminomethylidene groups play a crucial role in binding to these targets, influencing the peptide’s biological activity. The pathways involved may include signal transduction cascades and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- Glycyl-L-lysylglycyl-N~5~-(diaminomethylene)-L-ornithine
- L-Tryptophyl-L-leucyl-L-valyl-L-lysylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycylglycine
Uniqueness
L-Lysylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine is unique due to its specific sequence of amino acids and the presence of multiple diaminomethylidene groups. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
646515-93-7 |
|---|---|
Fórmula molecular |
C45H85N19O10 |
Peso molecular |
1052.3 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C45H85N19O10/c1-25(2)21-31(39(70)61-29(13-8-18-55-44(50)51)38(69)63-32(42(73)74)22-26(3)4)60-35(66)24-58-37(68)28(12-7-17-54-43(48)49)62-40(71)33-15-10-20-64(33)41(72)30(14-9-19-56-45(52)53)59-34(65)23-57-36(67)27(47)11-5-6-16-46/h25-33H,5-24,46-47H2,1-4H3,(H,57,67)(H,58,68)(H,59,65)(H,60,66)(H,61,70)(H,62,71)(H,63,69)(H,73,74)(H4,48,49,54)(H4,50,51,55)(H4,52,53,56)/t27-,28-,29-,30-,31-,32-,33-/m0/s1 |
Clave InChI |
GHMKERLRJVOZEQ-MRNVWEPHSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CCCCN)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CCCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


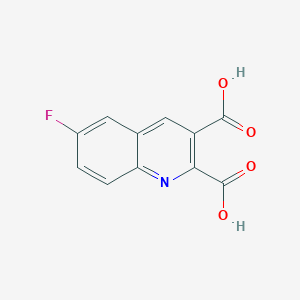
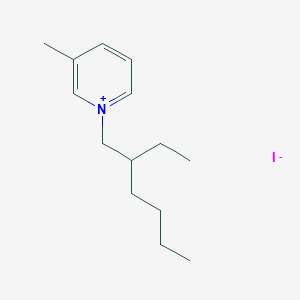
![[5-(3,4-Dichlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-3-yl]methanol](/img/structure/B12606073.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(3,4-dichlorophenyl)methanone](/img/structure/B12606079.png)

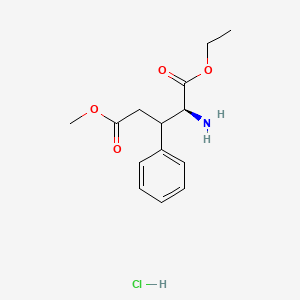
![(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)acetic acid](/img/structure/B12606085.png)
![({[(2S,6S)-2,6-Dimethyldecyl]oxy}methyl)benzene](/img/structure/B12606086.png)
![3-[12-(5-sulfanylidene-2H-1,2,4-thiadiazol-3-yl)dodecyl]-2H-1,2,4-thiadiazole-5-thione](/img/structure/B12606089.png)

